2-(4-tert-butylphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
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Overview
Description
2-(4-tert-butylphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a complex organic compound that belongs to the class of oxadiazines These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidine ring: This step involves the reaction of the intermediate with piperidine under controlled conditions.
Incorporation of the trifluoromethyl groups: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups and the piperidine ring allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenyl)-6-(morpholin-4-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- 2-(4-tert-butylphenyl)-6-(pyrrolidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
Uniqueness
Compared to similar compounds, 2-(4-tert-butylphenyl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl groups also contribute to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H23F6N3O |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C20H23F6N3O/c1-17(2,3)14-9-7-13(8-10-14)15-27-18(19(21,22)23,20(24,25)26)28-16(30-15)29-11-5-4-6-12-29/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
YJZJZJMSDJAVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(N=C(O2)N3CCCCC3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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